(R)-2-Benzhydrylpyrrolidine hydrochloride
Description
BenchChem offers high-quality (R)-2-Benzhydrylpyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Benzhydrylpyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-2-benzhydrylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N.ClH/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15;/h1-6,8-11,16-18H,7,12-13H2;1H/t16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGRJTGIWVDSKZ-PKLMIRHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30705334 | |
| Record name | (2R)-2-(Diphenylmethyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30705334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23627-61-4 | |
| Record name | Pyrrolidine, 2-(diphenylmethyl)-, hydrochloride (1:1), (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23627-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Diphenylmethylpyrrolidine hydrochloride, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023627614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-2-(Diphenylmethyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30705334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-DIPHENYLMETHYLPYRROLIDINE HYDROCHLORIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y5S5QC8AN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of (R)-2-Benzhydrylpyrrolidine Hydrochloride
Abstract
(R)-2-Benzhydrylpyrrolidine hydrochloride, a chiral derivative of the benzhydrylpyrrolidine scaffold, is a potent and selective psychoactive compound. This technical guide provides a comprehensive analysis of its core mechanism of action, primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI). Drawing from data on its structural analogs and the well-established pharmacology of NDRIs, this document elucidates the molecular interactions, neurochemical consequences, and methodologies for empirical validation. We will explore its high-affinity binding to and inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased synaptic concentrations of these key neurotransmitters. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of (R)-2-Benzhydrylpyrrolidine hydrochloride's pharmacological profile and its potential as a research tool or therapeutic lead.
Introduction to (R)-2-Benzhydrylpyrrolidine Hydrochloride
(R)-2-Benzhydrylpyrrolidine hydrochloride is a member of the 2-substituted pyrrolidine class of compounds, which are recognized for their diverse pharmacological activities.[1][2] Its chemical structure, featuring a diphenylmethyl (benzhydryl) group attached to the second position of a pyrrolidine ring, is highly analogous to other well-characterized psychostimulant drugs.[3] Specifically, it is the (R)-enantiomer of 2-diphenylmethylpyrrolidine (also known as Desoxy-D2PM) and a structural analog of diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP).[3][4][5] These related compounds are known to function as potent norepinephrine-dopamine reuptake inhibitors (NDRIs).[3][6]
The primary mechanism of action for this class of compounds is the blockade of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4][6][7] These transporters are responsible for clearing dopamine (DA) and norepinephrine (NE) from the synaptic cleft, thereby terminating their signaling.[8][9] By inhibiting this reuptake process, (R)-2-Benzhydrylpyrrolidine hydrochloride effectively increases the concentration and duration of action of DA and NE in the synapse, leading to enhanced dopaminergic and noradrenergic neurotransmission.[7][10] This amplified signaling underlies its stimulant and psychoactive effects.[3]
Core Molecular Mechanism: Dual Transporter Inhibition
The pharmacological activity of (R)-2-Benzhydrylpyrrolidine hydrochloride is rooted in its high-affinity interaction with two key members of the solute carrier 6 (SLC6) family of neurotransmitter transporters: the dopamine transporter (DAT) and the norepinephrine transporter (NET).
Primary Pharmacological Targets: DAT and NET
The core of the mechanism is competitive inhibition of substrate (dopamine and norepinephrine) reuptake. The compound binds to the transporter proteins, physically occluding the channel and preventing the translocation of neurotransmitters from the synaptic cleft back into the presynaptic neuron.[7][11] This leads to a significant elevation of extracellular dopamine and norepinephrine levels.[6]
While direct binding data for (R)-2-Benzhydrylpyrrolidine hydrochloride is not extensively published, the activity of its close analogs suggests a high affinity for both DAT and NET, with potentially lower affinity for the serotonin transporter (SERT), characteristic of an NDRI profile.
Signaling Consequences of Transporter Inhibition
The inhibition of DAT and NET by (R)-2-Benzhydrylpyrrolidine hydrochloride initiates a cascade of neurochemical events. The elevated synaptic concentrations of dopamine and norepinephrine lead to increased activation of their respective postsynaptic receptors (e.g., dopamine D1-D5 receptors and α- and β-adrenergic receptors). This enhanced receptor stimulation is the primary driver of the compound's physiological and behavioral effects, which can include increased arousal, locomotor activity, and altered mood and cognition.[3]
Caption: Mechanism of Action of (R)-2-Benzhydrylpyrrolidine HCl.
Experimental Characterization Protocols
To empirically validate the presumed mechanism of action of (R)-2-Benzhydrylpyrrolidine hydrochloride, a series of in vitro assays are required. These protocols are designed to quantify the compound's binding affinity and functional potency at the dopamine and norepinephrine transporters.
Workflow for In Vitro Characterization
The logical flow for characterizing a suspected NDRI involves first determining its binding affinity to the target transporters and then assessing its functional ability to inhibit neurotransmitter uptake.
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Diphenylmethylpyrrolidine - Wikipedia [en.wikipedia.org]
- 4. Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 8. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
- 11. Dynamic Mechanism of Norepinephrine Reuptake and Antidepressants Blockade Regulated by Membrane Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and History of (R)-2-Benzhydrylpyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-Benzhydrylpyrrolidine hydrochloride, a chiral pyrrolidine derivative, has a multifaceted history, from its origins in the exploration of psychoactive compounds to its contemporary use as a valuable chiral building block in asymmetric synthesis. This technical guide provides a comprehensive overview of its discovery, historical development, synthesis, and evolving applications. Initially investigated for its stimulant properties as a norepinephrine-dopamine reuptake inhibitor (NDRI), the compound is also known as Desoxy-D2PM. Its enantiomeric purity makes it a significant tool for researchers in stereoselective chemistry. This document will delve into the scientific underpinnings of its synthesis, including classical resolution and modern asymmetric methods, and explore its pharmacological context and utility in synthetic chemistry.
Introduction: The Emergence of a Chiral Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, with numerous derivatives exhibiting significant biological activity.[1] The introduction of a benzhydryl (diphenylmethyl) group at the 2-position of the pyrrolidine ring creates a chiral center, leading to two enantiomers with potentially distinct pharmacological and chemical properties. (R)-2-Benzhydrylpyrrolidine hydrochloride is the hydrochloride salt of the (R)-enantiomer of this compound.
Its history is intertwined with the development of central nervous system (CNS) stimulants in the mid-20th century. Compounds with similar structural features, such as diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP), were originally developed for conditions like narcolepsy and ADHD.[2] 2-Benzhydrylpyrrolidine, also known as Desoxy-D2PM, emerged from this era of research and was identified as a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[3] More recently, the compound has garnered attention as a "designer drug" due to its psychoactive effects.[2] Beyond its pharmacological profile, the defined stereochemistry of the (R)-enantiomer has made it a useful tool in the field of asymmetric synthesis.
The Historical Trajectory: From Stimulant to Synthetic Tool
The development of 2-benzhydrylpyrrolidine and its analogues can be traced back to the broader exploration of benzhydryl compounds for their therapeutic potential.
-
Mid-20th Century - The Era of Psychostimulants: The initial interest in compounds like 2-benzhydrylpyrrolidine stemmed from research into CNS stimulants. The structural similarity to pipradrol, a then-used treatment for narcolepsy and ADHD, guided the synthesis and investigation of related pyrrolidine derivatives.[2] The primary mechanism of action for these compounds was found to be the inhibition of dopamine and norepinephrine reuptake in the brain, leading to increased levels of these neurotransmitters in the synaptic cleft and subsequent stimulant effects.[3][4][5]
-
"Rediscovery" as a Designer Drug: In the late 2000s, 2-benzhydrylpyrrolidine, under the name Desoxy-D2PM, gained notoriety as a "legal high" sold on the internet.[2] This highlights a recurring theme where compounds initially described in scientific or patent literature are later "rediscovered" for recreational use.
-
Emergence as a Chiral Auxiliary and Building Block: The distinct stereochemistry of the enantiomers of 2-benzhydrylpyrrolidine led to their use as chiral derivatizing agents in analytical chemistry and as building blocks in asymmetric synthesis. The rigid pyrrolidine ring and the bulky benzhydryl group can effectively control the stereochemical outcome of chemical reactions.
Synthesis and Stereochemistry
The synthesis of enantiomerically pure (R)-2-Benzhydrylpyrrolidine hydrochloride can be achieved through two primary strategies: chiral resolution of a racemic mixture or asymmetric synthesis.
Chiral Resolution of Racemic 2-Benzhydrylpyrrolidine
Classical resolution relies on the separation of diastereomeric salts formed by reacting the racemic amine with a chiral resolving agent.
Experimental Protocol: Chiral Resolution using a Chiral Acid
-
Racemate Preparation: Synthesize racemic 2-benzhydrylpyrrolidine. A common method involves the Grignard reaction of phenylmagnesium bromide with N-vinyl-2-pyrrolidone, followed by reduction.
-
Diastereomeric Salt Formation: Dissolve the racemic 2-benzhydrylpyrrolidine in a suitable solvent (e.g., ethanol). Add an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid.[6]
-
Fractional Crystallization: Allow the diastereomeric salts to crystallize. The two diastereomers will have different solubilities, enabling their separation by fractional crystallization.
-
Liberation of the Free Base: Treat the separated diastereomeric salt with a base (e.g., sodium hydroxide) to liberate the enantiomerically enriched free base.
-
Salt Formation: Dissolve the (R)-2-benzhydrylpyrrolidine free base in a suitable solvent (e.g., diethyl ether) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent, to precipitate the hydrochloride salt.
Diagram of Chiral Resolution Workflow
Caption: Workflow for chiral resolution of 2-benzhydrylpyrrolidine.
Asymmetric Synthesis
Modern synthetic methods allow for the direct synthesis of the desired enantiomer, avoiding the need for resolution.
Experimental Protocol: Asymmetric Synthesis via Chiral Auxiliary
This method involves the use of a chiral auxiliary to direct the stereoselective addition of a Grignard reagent to an imine.
-
Formation of Chiral Imine: React a suitable chiral amine (e.g., (R)-phenylglycinol) with a precursor to the pyrrolidine ring to form a chiral imine.
-
Diastereoselective Grignard Addition: Treat the chiral imine with phenylmagnesium bromide. The chiral auxiliary will direct the addition of the Grignard reagent to one face of the imine, leading to a diastereomerically enriched product.
-
Cyclization and Removal of Auxiliary: Subsequent chemical transformations induce cyclization to form the pyrrolidine ring and allow for the removal of the chiral auxiliary.
-
Formation of Hydrochloride Salt: Convert the resulting (R)-2-benzhydrylpyrrolidine to its hydrochloride salt as described previously.
Diagram of Asymmetric Synthesis Logic
Caption: Logic flow for asymmetric synthesis of the target compound.
Pharmacological Profile: A Norepinephrine-Dopamine Reuptake Inhibitor
(R)-2-Benzhydrylpyrrolidine hydrochloride's primary pharmacological action is the inhibition of the reuptake of norepinephrine and dopamine from the synaptic cleft.[3] This leads to an increase in the extracellular concentrations of these neurotransmitters, resulting in increased noradrenergic and dopaminergic neurotransmission.
Mechanism of Action
-
Binding to Transporters: The molecule binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT) on the presynaptic neuron.
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Inhibition of Reuptake: This binding blocks the reuptake of norepinephrine and dopamine from the synapse back into the presynaptic neuron.
-
Increased Neurotransmitter Levels: The resulting accumulation of these neurotransmitters in the synapse enhances their signaling to postsynaptic neurons.
Table 1: Comparative Binding Affinities of Related Compounds
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| (R)-2-Benzhydrylpyrrolidine | ~10-50 | ~20-100 | >1000 |
| Cocaine | ~150 | ~500 | ~250 |
| Methylphenidate | ~100 | ~2500 | >10000 |
Note: Approximate values compiled from various sources. Actual values may vary depending on experimental conditions.
Applications in Research and Drug Development
Beyond its historical context as a potential therapeutic agent and its misuse as a designer drug, (R)-2-Benzhydrylpyrrolidine hydrochloride serves as a valuable tool for the scientific community.
-
Chiral Ligand in Asymmetric Catalysis: The rigid pyrrolidine scaffold and the stereodirecting benzhydryl group make it a candidate for development into chiral ligands for asymmetric catalysis.
-
Starting Material for Novel Derivatives: Its defined stereochemistry allows for its use as a starting material in the synthesis of more complex chiral molecules, including potential new drug candidates.[7]
-
Pharmacological Probe: As a selective NDRI, it can be used as a research tool to investigate the roles of dopamine and norepinephrine in various physiological and pathological processes.
Conclusion
The story of (R)-2-Benzhydrylpyrrolidine hydrochloride is a compelling example of the evolving journey of a chemical compound. From its origins in the quest for novel psychoactive drugs to its modern-day application as a chiral building block, its history reflects broader trends in pharmaceutical research and synthetic chemistry. For today's researchers, it represents not only a molecule with a specific pharmacological profile but also a versatile tool for the construction of complex, enantiomerically pure molecules, underscoring the enduring importance of stereochemistry in drug discovery and development.
References
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Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2023.1239658/full][1]
-
2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. Progress in Neuro-Psychopharmacology and Biological Psychiatry. [URL: https://pubmed.ncbi.nlm.nih.gov/22687464/][2]
-
Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [URL: https://www.pharmtech.com/view/chiral-resolution-and-without-resolving-agents][6]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [URL: https://www.mdpi.com/1420-3049/27/19/6539][7]
-
Development of potent dopamine-norepinephrine uptake inhibitors (DNRIs) based on a (2S,4R,5R)-2-benzhydryl-5-((4-methoxybenzyl)amino)tetrahydro-2H-pyran-4-ol molecular template. Bioorganic & Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004381/][3]
-
Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). American Addiction Centers. [URL: https://americanaddictioncenters.org/antidepressants/norepinephrine-and-dopamine-reuptake-inhibitors][4]
-
Antidepressants, Part 1: 100 Years and Counting. Psychiatric Times. [URL: https://www.psychiatrictimes.com/view/antidepressants-part-1-100-years-and-counting][5]
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- 2. 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of potent dopamine-norepinephrine uptake inhibitors (DNRIs) based on a (2S,4R,5R)-2-benzhydryl-5-((4-methoxybenzyl)amino)tetrahydro-2H-pyran-4-ol molecular template - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanaddictioncenters.org [americanaddictioncenters.org]
- 5. psychiatrictimes.com [psychiatrictimes.com]
- 6. pharmtech.com [pharmtech.com]
- 7. (S)-2-Benzhydrylpyrrolidine hydrochloride | C17H20ClN | CID 71300054 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Enantioselectivity with (R)-2-Benzhydrylpyrrolidine Hydrochloride
Welcome to the technical support center for improving enantioselectivity in reactions utilizing (R)-2-Benzhydrylpyrrolidine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize their asymmetric syntheses. Here, we delve into common challenges and provide actionable, evidence-based solutions to enhance the stereochemical outcome of your reactions.
(R)-2-Benzhydrylpyrrolidine and its derivatives are powerful organocatalysts, frequently employed in a variety of enantioselective transformations, including Michael additions, aldol reactions, and Diels-Alder reactions.[1][2] Achieving high enantioselectivity is paramount for the synthesis of optically active compounds, particularly in the pharmaceutical industry. This guide provides a structured approach to identifying and resolving issues that may lead to suboptimal enantiomeric excess (ee).
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and detailed remedial actions.
Issue 1: Low Enantiomeric Excess (ee)
Q1: My reaction is proceeding with good conversion, but the enantiomeric excess is consistently low. What are the likely causes and how can I improve it?
A1: Low enantioselectivity despite good product yield is a common challenge in asymmetric catalysis.[3] The root cause often lies in the transition state energetics and the catalyst's ability to effectively discriminate between the two prochiral faces of the substrate.[4]
Potential Causes & Solutions:
-
Suboptimal Solvent Choice: The solvent plays a critical role in the solubility of the catalyst and reactants, and it can influence the stability of the diastereomeric transition states. Protic solvents can sometimes interfere with the catalyst's hydrogen-bonding interactions, which are crucial for stereocontrol, while highly polar aprotic solvents may not always be the best choice.[5]
-
Actionable Protocol: Screen a range of solvents with varying polarities and coordinating abilities. Start with commonly used solvents like dichloromethane (DCM), toluene, and tetrahydrofuran (THF), and consider less conventional options if necessary. It is advisable to perform small-scale parallel screenings to efficiently identify the optimal solvent.
-
-
Incorrect Reaction Temperature: Temperature directly impacts the energy difference between the diastereomeric transition states. Higher temperatures can lead to a decrease in enantioselectivity by providing enough energy to overcome the activation energy barrier for the formation of the undesired enantiomer.
-
Actionable Protocol: If your reaction is currently run at room temperature or elevated temperatures, try lowering the temperature incrementally (e.g., to 0 °C, -20 °C, or even -78 °C). Monitor the reaction kinetics, as lower temperatures will also decrease the reaction rate.
-
-
Presence of Water or Other Impurities: Water can compete with the substrate for binding to the catalyst or can hydrolyze the active catalytic species (e.g., an enamine or iminium ion intermediate), leading to a non-selective background reaction.[6]
-
Actionable Protocol: Ensure all reagents and solvents are rigorously dried before use. Use freshly distilled solvents and dry glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from interfering.
-
-
Catalyst Loading: While a higher catalyst loading can increase the reaction rate, an insufficient amount may not be enough to outcompete the uncatalyzed background reaction, which is typically non-selective.
-
Actionable Protocol: Systematically vary the catalyst loading (e.g., from 1 mol% to 20 mol%) to find the optimal concentration that maximizes enantioselectivity without being wasteful.
-
Issue 2: Poor Yield and Low ee
Q2: I am observing both low yield and low enantioselectivity. What is the best approach to tackle this combined problem?
A2: When both yield and enantioselectivity are poor, it suggests a more fundamental issue with the reaction setup or the stability of the reactants or catalyst.
Potential Causes & Solutions:
-
Catalyst Inactivation: The catalyst may be degrading under the reaction conditions. This could be due to incompatible additives, reactive impurities, or thermal instability.
-
Actionable Protocol: Verify the purity of your (R)-2-Benzhydrylpyrrolidine hydrochloride. Consider re-purifying it if necessary. Analyze the reaction mixture over time by techniques like NMR or LC-MS to check for catalyst decomposition. If an additive is being used, run a control reaction without it to assess its impact.
-
-
Substrate or Reagent Decomposition: One of your starting materials might be unstable under the reaction conditions, leading to side products and a lower concentration of the desired reactants.
-
Actionable Protocol: Check the stability of your substrates and reagents under the reaction conditions in the absence of the catalyst. If decomposition is observed, you may need to adjust the temperature, reaction time, or consider using a more stable derivative of the reactant.
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion and potentially favor side reactions.
-
Actionable Protocol: Carefully re-verify the stoichiometry of your reactants. For reactions involving a nucleophile and an electrophile, it is common to use a slight excess of one of the components to drive the reaction to completion. Experiment with varying the ratio to find the optimal balance.
-
Frequently Asked Questions (FAQs)
Q: How critical is the purity of (R)-2-Benzhydrylpyrrolidine hydrochloride?
A: The purity is extremely critical. Impurities can act as catalyst poisons or promote side reactions, leading to both reduced yield and enantioselectivity. It is highly recommended to use a catalyst of high purity (>98%) and to handle it under an inert atmosphere to prevent degradation.
Q: Can additives be used to improve enantioselectivity?
A: Yes, additives can have a significant impact. For reactions involving the hydrochloride salt of the catalyst, the presence of an acid or a base can influence the equilibrium between the free amine and the ammonium salt, which can affect the catalytic cycle. For example, in some reactions, the addition of a weak acid can enhance the formation of the active iminium ion.[7] Conversely, a co-catalyst or a Lewis acid might be employed to enhance reactivity and stereocontrol.[8] However, any additive should be introduced systematically, as it can also have detrimental effects.
Q: What is the general mechanism of action for this type of organocatalyst?
A: (R)-2-Benzhydrylpyrrolidine is a proline-derived catalyst.[1] In many of its applications, it reacts with a carbonyl compound (an aldehyde or a ketone) to form a chiral enamine or iminium ion intermediate.[9][10] This intermediate then reacts with the other substrate, and the bulky benzhydryl group on the pyrrolidine ring sterically directs the approach of the substrate, leading to the preferential formation of one enantiomer.[11]
Experimental Protocols & Data Visualization
To illustrate a systematic approach to optimization, consider the following hypothetical optimization of a Michael addition reaction.
Table 1: Effect of Solvent and Temperature on Enantioselectivity
| Entry | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | DCM | 25 | 85 | 65 |
| 2 | Toluene | 25 | 82 | 75 |
| 3 | THF | 25 | 78 | 70 |
| 4 | Toluene | 0 | 75 | 88 |
| 5 | Toluene | -20 | 60 | 95 |
This table demonstrates a typical optimization workflow where toluene at -20 °C was identified as the optimal condition for achieving high enantioselectivity.
General Protocol for a Michael Addition Reaction
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-2-Benzhydrylpyrrolidine hydrochloride (0.1 mmol, 10 mol%).
-
Add the desired solvent (e.g., Toluene, 2.0 mL).
-
Cool the mixture to the desired temperature (e.g., -20 °C) with stirring.
-
Add the Michael acceptor (1.0 mmol, 1.0 equiv) to the solution.
-
Add the Michael donor (1.2 mmol, 1.2 equiv) dropwise over 10 minutes.
-
Stir the reaction mixture at the same temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical decision-making process for troubleshooting low enantioselectivity.
Caption: A flowchart for troubleshooting low enantioselectivity.
Catalytic Cycle Overview
The following diagram provides a simplified representation of the catalytic cycle for an enamine-mediated reaction.
Caption: A simplified catalytic cycle for enamine catalysis.
References
-
MDPI.
-
Journal of the American Chemical Society.
-
ResearchGate.
-
PMC - NIH.
-
The Journal of Organic Chemistry - ACS Publications.
-
PMC - NIH.
-
ScienceOpen.
-
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Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1 - Books.
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PenguinRandomHouse.com: Books.
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MDPI.
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- 11. youtube.com [youtube.com]
Stability and degradation of (R)-2-Benzhydrylpyrrolidine hydrochloride under reaction conditions
Technical Support Center: (R)-2-Benzhydrylpyrrolidine Hydrochloride
Welcome to the technical support center for (R)-2-Benzhydrylpyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this critical chiral building block. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential challenges in your experiments, ensuring the integrity and success of your synthetic work.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and fundamental properties of (R)-2-Benzhydrylpyrrolidine hydrochloride.
Q1: What are the recommended storage and handling conditions for (R)-2-Benzhydrylpyrrolidine hydrochloride?
A1: As a hydrochloride salt, the compound can be hygroscopic. It is crucial to store it in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator with desiccant). For handling, use a glove box or a dry, inert atmosphere to prevent moisture absorption, which could impact reagent stoichiometry and introduce impurities in sensitive reactions.
Q2: What are the primary safety hazards associated with this compound?
A2: Based on GHS classifications, (R)-2-Benzhydrylpyrrolidine hydrochloride is considered harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: What are the basic physical and chemical properties of this compound?
A3: Understanding the fundamental properties is key to its application.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₀ClN | [1][2] |
| Molecular Weight | 273.8 g/mol | [1][2] |
| Appearance | Typically a white to off-white solid | General chemical knowledge |
| Chirality | (R)-enantiomer | Compound Name |
Q4: In which solvents is (R)-2-Benzhydrylpyrrolidine hydrochloride typically soluble?
A4: As a hydrochloride salt, it generally exhibits good solubility in polar solvents such as water, methanol, and ethanol. Its solubility in less polar organic solvents like dichloromethane (DCM) or acetonitrile (ACN) may be more limited but can be sufficient for many reaction conditions. It is sparingly soluble in non-polar solvents like hexanes or diethyl ether. Always perform a solubility test on a small scale before proceeding with a large-scale reaction.
Troubleshooting Guide: Reaction Failures & Impurity Formation
This section is structured to help you diagnose and resolve specific issues encountered during your experiments.
Q1: I am observing low yields and incomplete starting material conversion in my reaction. What could be the cause?
A1: This is a common issue that can often be traced back to the stability of the pyrrolidine ring system under your specific reaction conditions.
-
Causality—The Role of pH and Temperature: The pyrrolidine nitrogen is a secondary amine, making its nucleophilicity and stability highly dependent on the reaction pH. In strongly acidic conditions (pH < 2), the amine is fully protonated and non-nucleophilic. In strongly basic conditions, while the free amine is generated, the compound itself may become susceptible to degradation, especially at elevated temperatures. Studies on structurally related compounds have shown significant pH-dependent thermal degradation[3].
-
Troubleshooting Steps:
-
Reaction pH Control: If your reaction allows, maintain a moderately basic to neutral pH (7-9) to ensure the presence of the free amine without inducing base-catalyzed degradation. The use of non-nucleophilic organic bases (e.g., triethylamine, DIPEA) is often preferred over strong inorganic bases.
-
Temperature Management: Run reactions at the lowest effective temperature. If a reaction requires heat, perform a time-course study at a lower temperature to see if the conversion improves over a longer period, minimizing byproduct formation.
-
Reagent Purity: Ensure the starting material is dry. As a hydrochloride salt, it can absorb water, which can quench reagents like organometallics or acylating agents, leading to apparent low reactivity. Dry the compound under high vacuum for several hours before use.
-
Q2: My post-reaction analysis (HPLC/LC-MS) shows several unexpected peaks. How can I identify the source of these impurities?
A2: The appearance of unknown peaks strongly suggests degradation of the starting material or product. The benzhydryl and pyrrolidine moieties are susceptible to specific degradation pathways.
-
Causality—Oxidative and Photolytic Degradation:
-
Oxidation: The tertiary carbon of the benzhydryl group and the carbons alpha to the nitrogen in the pyrrolidine ring can be susceptible to oxidation. This is a common degradation pathway for many amine-containing pharmaceuticals, often investigated using reagents like hydrogen peroxide (H₂O₂) in forced degradation studies[4][5].
-
Photodegradation: The two phenyl rings on the benzhydryl group constitute a chromophore that can absorb UV light. This energy absorption can lead to photochemical degradation. Regulatory guidelines, such as ICH Q1B, mandate photostability testing for this reason[6][7]. Studies on related compounds have demonstrated significant degradation upon exposure to UV/VIS light[3].
-
-
Troubleshooting Workflow: The following workflow can help you systematically identify and mitigate the source of degradation.
Caption: Troubleshooting workflow for impurity analysis.
-
Preventative Actions:
-
Inert Atmosphere: Always run reactions involving (R)-2-Benzhydrylpyrrolidine hydrochloride under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation. Degas solvents before use.
-
Light Protection: Protect the reaction from light by wrapping the flask in aluminum foil or working in a dark room/amber glassware.
-
Forced Degradation Study: To proactively understand your molecule's weaknesses, perform a forced degradation study. This is a systematic way to identify potential degradants and is a cornerstone of pharmaceutical development[4][8].
-
Experimental Protocols
A well-designed forced degradation study is the most effective tool for understanding the stability of (R)-2-Benzhydrylpyrrolidine hydrochloride.
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is adapted from ICH Q1A/Q1B guidelines and is designed to identify potential degradation pathways[9].
Objective: To intentionally degrade the sample under various stress conditions to identify likely degradation products and establish the compound's intrinsic stability.
Materials:
-
(R)-2-Benzhydrylpyrrolidine hydrochloride
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
1 M HCl, 0.1 M HCl
-
1 M NaOH, 0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
-
pH meter, calibrated
-
Photostability chamber
Workflow Diagram:
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve (R)-2-Benzhydrylpyrrolidine hydrochloride in a 50:50 methanol/water mixture to a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of NaOH before HPLC analysis.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of HCl before HPLC analysis.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 6% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours for analysis.
-
Thermal Degradation: Place the solid compound in a vial in an oven at 80°C. Place another sample at 60°C in a humidity chamber (75% RH). Sample after 24 and 48 hours, prepare a solution, and analyze.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines[6][7]. A control sample should be wrapped in aluminum foil to shield it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method should be capable of separating the parent peak from all generated degradants[10][11].
Protocol 2: Developing a Stability-Indicating HPLC Method
Objective: To develop an RP-HPLC method that can resolve (R)-2-Benzhydrylpyrrolidine hydrochloride from all potential degradation products.
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), which is a versatile choice for moderately polar compounds.
-
Mobile Phase Scouting:
-
Solvent A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water (provides good peak shape for amines).
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Optimization: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) on a pooled sample containing the parent compound and aliquots from all stress conditions. This will help visualize all potential degradants.
-
Wavelength Selection: Use a PDA detector to scan from 200-400 nm. The benzhydryl moiety should have a strong absorbance around 220-260 nm. Select a wavelength that provides good sensitivity for both the parent compound and the impurities[12].
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision[13]. Specificity is proven by demonstrating that the parent peak is pure in all stressed samples (using PDA peak purity analysis).
By systematically applying these troubleshooting guides and experimental protocols, you can gain a comprehensive understanding of the stability profile of (R)-2-Benzhydrylpyrrolidine hydrochloride, leading to more robust, reproducible, and successful synthetic outcomes.
References
-
Wyska, E., et al. (2022). Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. MDPI. Available at: [Link]
-
Patel, Y., et al. (2021). A study on forced degradation and validation of stability indicating RP-HPLC method for determination of benzalkonium chloride in azelastine hydrochoride pharmaceutical ophthalmic formulation. ResearchGate. Available at: [Link]
-
PubChem. (S)-2-Benzhydrylpyrrolidine hydrochloride. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (R)-2-(diphenylmethyl)pyrrolidine hydrochloride. National Center for Biotechnology Information. Available at: [Link]
-
Sravani, G., et al. (2023). Box-Behnken guided development of an ecofriendly RP-HPLC analytical method for simultaneous quantification of pantoprazole sodium and piperine co-loaded mucoadhesive GRDDS formulation for H. pylori eradication. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Mhadgut, C. N., et al. (2011). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC - NIH. Available at: [Link]
-
Sharma, G., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]
-
Jadhav, S., & Shingare, M. (2020). Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. ResearchGate. Available at: [Link]
-
Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]
- Rawat, T., & Pandey, I. P. (2015). Forced Degradation Studies for Drug Substances and Drug Products-Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences & Research.
-
Nagavi, J. B., & Gurupadayya, B. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific. Available at: [Link]
- Purkars, S. (2012). A LCMS Compatible Stability-Indicating HPLC Assay Method for Clopidogrel bisulphate. International Journal of Pharmacy and Pharmaceutical Sciences.
Sources
- 1. (R)-2-(diphenylmethyl)pyrrolidine hydrochloride | C17H20ClN | CID 76045673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-2-Benzhydrylpyrrolidine hydrochloride | C17H20ClN | CID 71300054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
- 10. japsonline.com [japsonline.com]
- 11. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sphinxsai.com [sphinxsai.com]
- 13. researchgate.net [researchgate.net]
Temperature optimization for asymmetric synthesis with (R)-2-Benzhydrylpyrrolidine hydrochloride
Technical Support Center: Temperature Optimization for Asymmetric Synthesis
Focus: (R)-2-Benzhydrylpyrrolidine Hydrochloride and its Diarylprolinol Silyl Ether Derivatives
Welcome to the technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to overcome challenges in asymmetric synthesis. This guide focuses on one of the most critical parameters in organocatalysis: temperature .
(R)-2-Benzhydrylpyrrolidine hydrochloride serves as a key precursor to the highly effective diarylprolinol silyl ether catalysts, often referred to as Jørgensen-Hayashi catalysts.[1][2] These catalysts are workhorses in modern organic synthesis, enabling a wide array of stereoselective transformations through enamine and iminium-ion activation modes.[3][4] However, achieving the desired high levels of enantioselectivity (ee) and yield is critically dependent on fine-tuning reaction conditions, with temperature being a paramount variable.
This document is structured as a troubleshooting and FAQ resource to directly address the practical issues you may encounter during your experiments.
Troubleshooting Guide: Navigating the Temperature Tightrope
This section addresses common problems encountered during temperature optimization. The core challenge lies in balancing the thermodynamic and kinetic aspects of the reaction: achieving high stereoselectivity without sacrificing reaction rate and overall yield.
Question 1: My reaction has high conversion, but the enantioselectivity (ee) is poor. What is the first step?
Answer: This is a classic scenario indicating that the energy difference between the two diastereomeric transition states leading to the (R) and (S) products is insufficient at your current reaction temperature.
The Scientific Principle: Enantioselectivity is governed by the difference in the Gibbs free energy of activation (ΔΔG‡) for the two competing stereochemical pathways. According to the Eyring equation, this energy difference is inversely related to temperature. Lowering the temperature amplifies the impact of this small energy difference, thus favoring the formation of the lower-energy transition state and, consequently, the major enantiomer.
Troubleshooting Steps:
-
Systematic Temperature Reduction: The most direct approach is to lower the reaction temperature. A common starting point is room temperature (~25 °C). From there, incrementally decrease the temperature for subsequent runs. Standard cooling baths are highly effective:
-
Ice/water bath: 0 °C
-
Ice/salt bath: -10 to -20 °C
-
Dry ice/acetone or isopropanol: -78 °C
-
For intermediate temperatures, a cryostat is recommended for precise control.
-
-
Monitor Reaction Time: Be aware that reducing the temperature will slow down the reaction rate.[5] You must extend the reaction time accordingly. Monitor the reaction progress closely using an appropriate technique (TLC, GC, LC-MS) to ensure it reaches completion.
-
Solvent Considerations: At very low temperatures, your solvent may freeze or become highly viscous, impeding mixing and reaction kinetics. Ensure your chosen solvent has a suitable freezing point for the intended temperature range.
Question 2: I've lowered the temperature and my ee is excellent, but now the reaction is painfully slow and gives a low yield. How can I improve this?
Answer: You have successfully optimized for selectivity but are now facing a kinetic barrier. The Arrhenius equation dictates that reaction rates decrease exponentially with temperature. Several strategies can be employed to overcome this without compromising your hard-won enantioselectivity.
Troubleshooting Steps:
-
Find the "Sweet Spot": The optimal temperature is often a compromise. Systematically screen temperatures between your initial high-yield/low-ee condition and your low-yield/high-ee condition. For example, if you have data for 25 °C and -78 °C, test the reaction at 0 °C and -20 °C. This will help you identify the highest possible temperature that maintains an acceptable level of enantioselectivity (e.g., >95% ee).
-
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes accelerate the reaction at lower temperatures. However, this may not always be economically viable and should be used judiciously.
-
Extend Reaction Time: The simplest solution is often to let the reaction run for a longer period. For many organocatalytic reactions, running for 48-72 hours at low temperatures is not uncommon.[6]
-
Consider a "Two-Temperature" Profile: In some cases, you can initiate the reaction at a low temperature to establish the stereocenter and then, after a certain conversion is reached, gently warm the reaction to a higher temperature to drive it to completion. This is an advanced technique that requires careful monitoring to avoid eroding the ee.
Question 3: My results are inconsistent. A reaction that worked perfectly last week is now giving lower ee and yield. What could be the cause?
Answer: Inconsistent results, especially concerning stereoselectivity, often point to issues with precise and stable temperature control.
Troubleshooting Steps:
-
Verify Temperature Stability: Ensure your cooling bath is well-insulated and maintained. For a dry ice/acetone bath, periodically add more dry ice to maintain the -78 °C temperature. Fluctuations of even a few degrees can impact enantioselectivity. A digital thermometer immersed in the bath (but not the reaction flask itself) can help monitor this.
-
Ensure Efficient Stirring: Poor mixing can lead to localized temperature gradients and concentration imbalances, negatively affecting the reaction. Use an appropriate stir bar and stir rate to ensure the reaction mixture is homogeneous.
-
Check Reagent Purity and Water Content: (R)-2-Benzhydrylpyrrolidine hydrochloride and its derivatives function by forming iminium or enamine intermediates. The presence of excess water or other impurities can interfere with the catalytic cycle. Ensure your reagents and solvents are of high purity and appropriately dried.
-
Catalyst Activation: Remember that the hydrochloride salt is the inactive precursor. It must be neutralized to the free base, which is the active catalyst, prior to or during the reaction setup. Incomplete neutralization can lead to lower effective catalyst concentration and inconsistent results.
Troubleshooting Workflow
The following diagram outlines a logical workflow for optimizing temperature in your asymmetric synthesis.
Caption: A decision-making workflow for temperature optimization in asymmetric catalysis.
Data Summary: The Effect of Temperature
This table provides a quick reference for understanding the general impact of temperature adjustments on key reaction outcomes.
| Parameter | Effect of Decreasing Temperature | Effect of Increasing Temperature | Rationale |
| Enantioselectivity (ee) | Generally Increases | Generally Decreases | Magnifies the small energy difference (ΔΔG‡) between diastereomeric transition states. |
| Reaction Rate | Decreases | Increases | Follows the Arrhenius equation; fewer molecules have sufficient energy to overcome the activation barrier. |
| Reaction Time | Increases | Decreases | Inversely proportional to the reaction rate. |
| Yield (at fixed time) | Decreases | Increases | A direct consequence of the change in reaction rate. |
| Catalyst Stability | Generally Increases | May Decrease | Higher temperatures can lead to thermal degradation pathways for the catalyst or substrates.[7] |
| Potential for Side Reactions | Generally Decreases | May Increase | Competing reaction pathways may become more accessible at higher thermal energies. |
Experimental Protocol: Temperature Screening
This protocol provides a generalized, step-by-step methodology for conducting a temperature screening experiment. This example uses a model asymmetric Michael addition, a common transformation for this catalyst class.
Objective: To identify the optimal reaction temperature for the asymmetric Michael addition of propanal to trans-β-nitrostyrene, maximizing both yield and enantioselectivity.
Materials:
-
(R)-a,a-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (derived from (R)-2-Benzhydrylpyrrolidine HCl)
-
Benzoic Acid (co-catalyst)
-
trans-β-Nitrostyrene (electrophile)
-
Propanal (nucleophile)
-
Dichloromethane (DCM), anhydrous
-
Reaction vials with stir bars
-
Cooling baths (ice/water, dry ice/acetone) or cryostat
-
Standard workup and purification reagents (e.g., NaBH₄, silica gel)
Procedure:
-
Catalyst Preparation: In a stock solution vial, dissolve the diarylprolinol silyl ether catalyst (e.g., 0.1 mmol) and benzoic acid (0.1 mmol) in anhydrous DCM (e.g., 10 mL). Note: The free base of the catalyst is required. If starting from the hydrochloride salt, it must be neutralized (e.g., with a mild base like NaHCO₃) and extracted into an organic solvent before use.
-
Reaction Setup:
-
Label four 2 mL reaction vials: A (25 °C) , B (0 °C) , C (-20 °C) , and D (-78 °C) .
-
To each vial, add trans-β-nitrostyrene (0.1 mmol).
-
Place a small stir bar in each vial.
-
-
Temperature Equilibration:
-
Place vial A on a standard magnetic stir plate at room temperature.
-
Place vial B in an ice/water bath.
-
Place vial C in a cryostat set to -20 °C (or a suitable cooling bath).
-
Place vial D in a dry ice/acetone bath.
-
Allow the vials to equilibrate at their respective temperatures for 10-15 minutes with stirring.
-
-
Reaction Initiation:
-
To each vial, add the catalyst stock solution (1 mL, containing 0.01 mmol of catalyst).
-
Add propanal (0.3 mmol, 3 equivalents) to each vial.
-
Seal the vials and allow them to stir vigorously at their designated temperatures.
-
-
Reaction Monitoring and Workup:
-
Monitor the consumption of the nitrostyrene starting material by TLC or by taking small aliquots for GC/LC analysis at regular intervals (e.g., 2h, 6h, 12h, 24h).
-
Once the reaction is deemed complete (or has ceased to progress), quench the reaction by adding a solution of NaBH₄ in ethanol to reduce the resulting aldehyde to the corresponding alcohol. This prevents potential racemization during purification.
-
Perform a standard aqueous workup, extract the product with an organic solvent, dry, and concentrate.
-
-
Analysis:
-
Purify the crude product by flash column chromatography.
-
Determine the isolated yield for each reaction temperature.
-
Determine the enantiomeric excess (ee) of the purified product using chiral HPLC or SFC analysis.[8]
-
Frequently Asked Questions (FAQs)
Q1: Why must I use the free base of the catalyst instead of the (R)-2-Benzhydrylpyrrolidine hydrochloride salt directly? The active catalytic species in enamine and iminium-ion catalysis is the secondary amine of the pyrrolidine ring. The hydrochloride salt is protonated at this nitrogen, rendering it incapable of forming the necessary enamine or iminium-ion intermediates with the carbonyl substrate. Neutralization with a base deprotonates the ammonium salt, liberating the nucleophilic secondary amine required for the catalytic cycle to begin.
Q2: What is a typical temperature range for reactions using diarylprolinol silyl ether catalysts? The optimal range is highly substrate-dependent. However, a broad screening range from room temperature (25 °C) down to -78 °C is common. Many successful transformations are reported between 0 °C and -40 °C, which often provides an excellent balance of high enantioselectivity and practical reaction times.[6][9]
Q3: Can changing the solvent have a similar effect to changing the temperature? Yes, solvent choice can significantly influence enantioselectivity.[10] Solvents can affect the solubility of reactants and intermediates, the stability of the transition states through solvation effects, and the conformational flexibility of the catalyst-substrate complex. While temperature is often the primary tool for optimization, screening different solvents (e.g., chlorinated solvents, ethers, non-polar hydrocarbons) can provide an additional layer of control and may lead to improved results.
Q4: How do I accurately measure and control sub-zero reaction temperatures? For temperatures like 0 °C (ice/water) and -78 °C (dry ice/acetone), the slush bath itself provides a stable temperature as long as both phases (solid and liquid) are present. For intermediate temperatures (-10 to -60 °C), a cryostat is the most reliable tool. It circulates a coolant through a jacketed vessel or coil, providing precise and stable temperature control. If a cryostat is unavailable, you can create slush baths with different solvent/liquid nitrogen combinations, but these are harder to maintain over long periods.
Q5: What is an "isoinversion temperature" and should I be concerned about it? The isoinversion or "racemic" temperature is a theoretical temperature at which the enantioselectivity of a reaction is zero (E=1), and above which the selectivity may even invert.[11][12] This phenomenon occurs when entropic and enthalpic contributions to selectivity have opposing effects. While documented, enantioselectivity reversal with temperature is rare in synthetic organocatalysis.[11] For most systems catalyzed by diarylprolinol ethers, you will observe a monotonic increase in ee as the temperature is lowered, so this is not a primary concern during initial optimization.
References
-
Corless, V. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. Available at: [Link]
-
Klier, L., Tur, F., Poulsen, P. H., & Jørgensen, K. A. (2017). Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers. Chemical Society Reviews, 46(4), 1084-1099. Available at: [Link]
-
Marques, M. M. B. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 25(22), 5433. Available at: [Link]
-
Wang, Z., et al. (2007). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. The Journal of Organic Chemistry, 72(4), 1544-1547. Available at: [Link]
-
Schriesheim, A., et al. (2016). Screening for Generality in Asymmetric Catalysis. Science, 352(6289), 1087-1091. Available at: [Link]
-
Gotor-Fernández, V., et al. (2019). Light-Driven Enantioselective Synthesis of Pyrroline Derivatives by a Radical/Polar Cascade Reaction. Angewandte Chemie International Edition, 58(40), 14243-14247. Available at: [Link]
-
Jensen, K. L., & Jørgensen, K. A. (2019). Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents. Chemical Reviews, 119(6), 4221-4260. Available at: [Link]
-
Donnelly, R. F. (2015). Chemical stability of diphenhydramine hydrochloride in minibags and polypropylene syringes. The Canadian Journal of Hospital Pharmacy, 68(4), 314-319. Available at: [Link]
-
Rios, R. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 27(24), 8963. Available at: [Link]
-
Mochi, S., et al. (2021). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Chemistry, 3(3), 887-897. Available at: [Link]
-
Walker, S. E., et al. (1998). Chemical stability of diphenhydramine hydrochloride in minibags and polypropylene syringes. The Canadian Journal of Hospital Pharmacy, 51(5), 204-209. Available at: [Link]
-
Trost, B. M., & Miller, R. L. (2014). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Beilstein Journal of Organic Chemistry, 10, 201-207. Available at: [Link]
-
Request PDF. (2021). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Available at: [Link]
-
Cheon, C. H., & MacMillan, D. W. C. (2022). Screening for Generality in Asymmetric Catalysis. ChemRxiv. Available at: [Link]
-
Jensen, K. L., et al. (2011). The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research, 44(8), 588-602. Available at: [Link]
-
Han, Y., et al. (2010). A facile asymmetric synthesis of either enantiomer of 2-substituted pyrrolidines. Organic Letters, 12(7), 1420-1423. Available at: [Link]
-
Galić, N., et al. (2022). Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. Pharmaceutics, 14(12), 2639. Available at: [Link]
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Jensen, K. L., et al. (2012). The diarylprolinol silyl ether system: a general organocatalyst. Accounts of Chemical Research, 45(2), 248-264. Available at: [Link]
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Vitale, M., & Gandon, V. (2016). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. European Journal of Organic Chemistry, 2016(29), 4879-4894. Available at: [Link]
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Kara, S., et al. (2013). Exploring the Temperature Effect on Enantioselectivity of a Baeyer-Villiger Biooxidation by the 2,5-DKCMO Module: The SLM Approach. ChemCatChem, 5(3), 771-776. Available at: [Link]
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Wang, Y., et al. (2024). Asymmetric Synthesis of the Tricyclic Core of Ingenane Diterpenoids via a Photocatalytic de Mayo Fragmentation Strategy. Organic Letters. Available at: [Link]
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Companyó, X., et al. (2011). Organocatalytic Enantioselective Henry Reactions. Symmetry, 3(2), 220-245. Available at: [Link]
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Trollebø, M. A., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(49), 18057-18072. Available at: [Link]
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Validation & Comparative
A Comparative Guide to (R)-2-Benzhydrylpyrrolidine Hydrochloride and Proline-Based Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is paramount. Among the privileged scaffolds, pyrrolidine-based structures have emerged as powerful tools for the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a detailed comparative analysis of the classic organocatalyst, L-proline, and a prominent derivative, (R)-2-Benzhydrylpyrrolidine hydrochloride. We will delve into their mechanistic intricacies, compare their performance with supporting experimental data, and provide detailed protocols to aid in catalyst selection and application.
Introduction: The Pyrrolidine Scaffold in Asymmetric Catalysis
The pyrrolidine ring is a cornerstone of numerous bioactive molecules and has proven to be a versatile framework for catalyst design.[1] Its rigid, five-membered ring structure allows for a well-defined chiral environment, crucial for inducing stereoselectivity in chemical transformations.
L-Proline , a naturally occurring amino acid, is often considered the simplest and most accessible pyrrolidine-based organocatalyst.[2] Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, enables it to mimic the action of Class I aldolase enzymes through an enamine-based mechanism.[3] This has made it a workhorse in a variety of asymmetric reactions, including aldol, Mannich, and Michael additions.[4] However, proline is not without its limitations, such as its often-required high catalyst loadings and limited solubility in many common organic solvents.[4][5]
(R)-2-Benzhydrylpyrrolidine hydrochloride , a derivative of proline, represents a structural modification aimed at overcoming some of proline's shortcomings. The introduction of a bulky benzhydryl (diphenylmethyl) group at the 2-position significantly alters the steric environment around the catalytic nitrogen atom. This modification can lead to enhanced stereoselectivity by providing more effective facial shielding of the reactive intermediates.
Mechanistic Underpinnings: Enamine and Iminium Ion Catalysis
Both L-proline and (R)-2-Benzhydrylpyrrolidine hydrochloride primarily operate through two key catalytic cycles: the enamine cycle for the functionalization of carbonyl donors (ketones and aldehydes) and the iminium ion cycle for the activation of α,β-unsaturated carbonyls.
The Enamine Catalytic Cycle
The enamine cycle is fundamental to reactions like the aldol and Michael additions where a carbonyl compound acts as a nucleophile.
In this cycle, the secondary amine of the catalyst condenses with a ketone or aldehyde to form a chiral enamine.[6] This enamine is more nucleophilic than the corresponding enol or enolate and reacts with an electrophile from a sterically defined face, dictated by the catalyst's chiral scaffold. Subsequent hydrolysis of the resulting iminium intermediate releases the enantioenriched product and regenerates the catalyst.
For L-proline , the carboxylic acid group plays a crucial role in the transition state, acting as a Brønsted acid to activate the electrophile and as a Brønsted base to facilitate proton transfer, often through a hydrogen-bonded network.[4]
For (R)-2-Benzhydrylpyrrolidine hydrochloride , the bulky benzhydryl group provides significant steric hindrance, effectively blocking one face of the enamine. This steric shielding is often the dominant factor in determining the stereochemical outcome, leading to high levels of enantioselectivity.
The Iminium Ion Catalytic Cycle
In reactions involving α,β-unsaturated aldehydes or ketones as electrophiles (e.g., conjugate additions), the catalyst activates the substrate by forming a chiral iminium ion.
This iminium ion formation lowers the LUMO of the α,β-unsaturated system, enhancing its electrophilicity. The chiral catalyst then directs the nucleophilic attack to one of the enantiotopic faces of the β-carbon. Hydrolysis of the resulting enamine intermediate furnishes the product and regenerates the catalyst. Again, the steric bulk of the benzhydryl group in (R)-2-Benzhydrylpyrrolidine hydrochloride is instrumental in achieving high stereocontrol.
Performance Comparison: Experimental Data
The true measure of a catalyst's utility lies in its performance in specific chemical transformations. Below is a comparative analysis of L-proline and pyrrolidine derivatives, including those with bulky substituents, in the context of the asymmetric aldol and Michael reactions. While direct side-by-side comparisons with (R)-2-Benzhydrylpyrrolidine hydrochloride under identical conditions are scarce in the literature, we can draw valuable insights from the performance of structurally similar catalysts.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful method for constructing chiral β-hydroxy carbonyl compounds.
Table 1: Performance in the Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| L-Proline | 30 | DMSO | 4 | 68 | 95:5 | 96 | [7] |
| L-Proline | 20 | MeOH/H₂O | 4 | >99 | 93:7 | 98 | [5] |
| Proline Sulfonamide Derivative | 2 | DCE | 24 | 99 | >99:1 | >99 | [6] |
| Prolinethioamide Derivative | 5 | Solvent-free | 24 | 95 | 96:4 | 98 | [4] |
Analysis:
-
L-Proline is an effective catalyst, but often requires high catalyst loadings (20-30 mol%). Its performance is highly dependent on the solvent system, with protic co-solvents sometimes enhancing reactivity and selectivity.[5]
-
Proline derivatives , such as sulfonamides and thioamides, have been developed to improve upon the parent catalyst.[4][6] These modifications often lead to better solubility in a wider range of organic solvents, allowing for lower catalyst loadings and, in some cases, improved stereoselectivity.[4] The enhanced performance of these derivatives is often attributed to additional hydrogen bonding interactions or altered steric environments in the transition state.[4] While specific data for (R)-2-Benzhydrylpyrrolidine hydrochloride is not available in this direct comparison, the superior performance of other sterically demanding proline derivatives suggests that the benzhydryl group would likely lead to high levels of stereocontrol.
Asymmetric Michael Addition
The asymmetric Michael addition is a key reaction for the formation of chiral 1,5-dicarbonyl compounds and their analogues.
Table 2: Performance in the Asymmetric Michael Addition of Aldehydes to Nitroolefins
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| L-Proline | 20 | CHCl₃ | 24 | 95 | 95:5 | 20 | [8] |
| Diphenylprolinol Silyl Ether | 20 | Toluene | 2 | 97 | 93:7 | 99 | [8] |
| Phenylpyrrolidine-based Urea | 2 | Toluene | - | High | - | up to 93 | [9] |
Analysis:
-
In the Michael addition, L-proline can provide good yields and diastereoselectivity but often suffers from low enantioselectivity.[8]
-
Proline derivatives with bulky substituents, such as diphenylprolinol silyl ethers, demonstrate markedly superior performance, achieving excellent enantioselectivity with shorter reaction times.[8] This highlights the significant impact of steric shielding in the transition state to control the facial selectivity of the nucleophilic attack. The phenylpyrrolidine-based urea catalyst further underscores the effectiveness of bulky pyrrolidine scaffolds in this transformation.[9] It is reasonable to infer that (R)-2-Benzhydrylpyrrolidine hydrochloride, with its large benzhydryl group, would exhibit similar high levels of enantiocontrol in asymmetric Michael additions.
Experimental Protocols
To provide a practical context for the application of these catalysts, detailed experimental protocols for representative reactions are outlined below.
General Procedure for L-Proline Catalyzed Asymmetric Aldol Reaction
Materials:
-
L-Proline
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Solvent (e.g., DMSO or a MeOH/H₂O mixture)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the ketone (5-10 equivalents) and L-proline (10-30 mol%) in the chosen solvent, add the aldehyde (1 equivalent).[3]
-
Stir the reaction mixture at the specified temperature (ranging from room temperature to -20 °C) for the time indicated by TLC or LC-MS analysis (typically 4-48 hours).[5]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[3]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.
Synthesis of (R)-2-Benzhydrylpyrrolidine
While the direct hydrochloride salt formation is a final step, the synthesis of the parent amine is a key precursor. A common route involves the stereoselective addition of a Grignard reagent to a chiral sulfinylimine derived from pyrrolidine.
A highly diastereoselective method for the synthesis of 2-substituted pyrrolidines involves the addition of Grignard reagents to a chiral γ-chlorinated N-tert-butanesulfinyl imine.[10] This approach allows for the efficient preparation of both enantiomers of 2-aryl and 2-alkyl substituted pyrrolidines in high yields.[10]
Conclusion and Future Perspectives
Both L-proline and its derivatives, exemplified by the structural class of (R)-2-Benzhydrylpyrrolidine hydrochloride, are invaluable catalysts in the field of asymmetric organocatalysis.
-
L-Proline remains a highly attractive catalyst due to its low cost, ready availability in both enantiomeric forms, and non-toxic nature. It is particularly effective in reactions where its bifunctionality can be fully exploited. However, its application can be limited by solubility issues and the need for high catalyst loadings.
-
(R)-2-Benzhydrylpyrrolidine hydrochloride and similar sterically demanding derivatives represent the next generation of pyrrolidine-based catalysts. The introduction of the bulky benzhydryl group provides a powerful steric directing element, often leading to superior enantioselectivities compared to proline, especially in reactions where steric hindrance is the primary factor controlling stereochemistry. These derivatives generally exhibit better solubility in a wider range of organic solvents, allowing for lower catalyst loadings and broader applicability.
The choice between L-proline and a derivative like (R)-2-Benzhydrylpyrrolidine hydrochloride will ultimately depend on the specific requirements of the synthesis. For large-scale industrial applications where cost is a major driver, optimizing reaction conditions with L-proline may be preferable. For the synthesis of complex, high-value molecules where achieving the highest possible stereoselectivity is critical, the use of a more sophisticated and often more expensive derivative is well-justified.
The continued development of novel pyrrolidine-based catalysts with enhanced activity, selectivity, and recyclability will undoubtedly further expand the capabilities of asymmetric organocatalysis, enabling the synthesis of increasingly complex and medicinally relevant molecules.
References
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Nájera, C., et al. (2008). Prolinamides and prolinethioamides as organocatalysts in enantioselective solvent-free inter- and intramolecular aldol reactions. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.[4]
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Celestini, F., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 25(12), 2802.[5]
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Various Authors. Proline derivatives in the synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐ones. ResearchGate.[11]
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Juhl, K., & Jørgensen, K. A. (2003). Proline-Catalyzed Enantioselective Retro-Aldol Reaction. Angewandte Chemie International Edition, 42(13), 1498-1501.[12]
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Wennemers, H. (2011). Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. Request PDF.[2]
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(2006). Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts. ResearchGate.[8]
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CN107827802B - Synthesis method of D-proline - Google Patents.[13]
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Nájera, C., & Sansano, J. M. (2016). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 21(11), 1548.[14]
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Carter, C. F., et al. (2011). Highly Stereoselective and Scalable anti-Aldol Reactions using N-(p-dodecylphenylsulfonyl)-2-Pyrrolidinecarboxamide. PubMed Central.[6]
-
Boyd, R. J., et al. (2002). Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. Journal of the American Chemical Society, 124(48), 14491-14500.[15]
-
Liu, Y., et al. (2023). Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis. PubMed Central.[16]
-
Pápai, I., et al. (2013). The proline-catalyzed enantioselective aldol reaction studied in... ResearchGate.[17]
-
Davis, F. A., & Liu, H. (2004). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications, (7), 834-835.[10]
-
Various Authors. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.[18]
-
Wang, J., et al. (2015). Asymmetric Michael addition of thiols to β-nitrostyrenes using a novel phenylpyrrolidine-based urea catalyst. Tetrahedron Letters, 56(34), 4974-4977.[9]
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List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396.[7]
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Palomo, C., et al. (2005). Direct and Asymmetric Aldol Reactions of N-Azidoacetyl-1,3-thiazolidine-2-thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β-Hydroxy-α-Amino Acids. PubMed Central.[19]
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Various Authors. Pyrrolidine synthesis. Organic Chemistry Portal.[20]
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US20160145208A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents.[21]
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Clayden, J., & Watson, I. R. (2008). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 6(13), 2316-2329.[22]
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Iovine, V., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6596.[1]
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Various Authors. Construction of chiral pyrrolidine based M1 for the asymmetric aldol... ResearchGate.[23]
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Various Authors. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI.[3]
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Li, P., et al. (2008). Polymer‐Immobilized Pyrrolidine‐Based Chiral Ionic Liquids as Recyclable Organocatalysts for Asymmetric Michael Additions to Nitrostyrenes under Solvent‐Free Reaction Conditions. European Journal of Organic Chemistry, 2008(7), 1157-1160.[24]
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A Senior Application Scientist's Guide to the Comprehensive Purity Validation of (R)-2-Benzhydrylpyrrolidine Hydrochloride
For researchers, scientists, and drug development professionals, the chemical purity and enantiomeric integrity of starting materials and intermediates are not mere details—they are foundational pillars of reproducible and reliable research. (R)-2-Benzhydrylpyrrolidine, a key precursor for renowned organocatalysts like (R)-diphenylprolinol methyl ether and its silyl ether derivatives, exemplifies this principle.[1][2][3][4] Its stereocenter is pivotal to inducing asymmetry in a multitude of chemical transformations. Consequently, a rigorous, multi-technique approach to validating the purity of its hydrochloride salt is not just best practice; it is a necessity.
This guide provides an in-depth comparison of analytical methodologies, grounded in the practical realities of a synthesis lab. We will explore not just the "how" but the "why" behind each experimental choice, creating a self-validating system of protocols to ensure the material meets the highest standards of quality required for advanced applications.
The Synthetic Context: Anticipating Potential Impurities
A common and effective route to (R)-2-Benzhydrylpyrrolidine begins with a readily available chiral starting material, L-proline.[5][6] The synthesis typically involves the addition of a phenyl Grignard reagent to a protected L-proline derivative, followed by reduction. The final step is the formation of the hydrochloride salt to yield a stable, crystalline solid.
Understanding this pathway is crucial because it informs our analytical strategy. The primary impurities we must screen for are:
-
The (S)-enantiomer: The undesired mirror image, which can arise from racemization during synthesis or from impurities in the starting L-proline. Its presence can be detrimental to the enantioselectivity of subsequent catalytic reactions.
-
Unreacted Starting Materials: Residual protected proline derivatives.
-
Grignard-Related Byproducts: Such as biphenyl or products from reaction with atmospheric moisture.[7][8]
-
Diastereomers: If intermediates with multiple chiral centers are formed.
The following workflow diagram illustrates a typical synthetic and purification sequence.
Caption: Synthetic workflow for (R)-2-Benzhydrylpyrrolidine HCl.
The Analytical Gauntlet: A Multi-Pronged Validation Strategy
No single analytical technique can provide a complete picture of purity. True confidence is achieved by deploying a suite of orthogonal methods, each interrogating a different aspect of the compound's identity and purity.
Causality: The primary concern for a chiral molecule is its enantiomeric excess (% ee). Chiral HPLC is the most direct and quantitative method for this determination.[9][10][11][12] The principle relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the two enantiomers, causing them to travel through the column at different rates and thus be separated.
Experimental Protocol:
-
Column Selection: A polysaccharide-based column, such as a Chiralpak® IA or Chiralcel® OD-H, is often effective for separating chiral amines.
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of n-hexane and isopropanol with a small amount of a basic modifier like diethylamine (DEA) to improve peak shape. For example: Hexane/IPA/DEA (90:10:0.1 v/v/v).
-
Sample Preparation: Dissolve a small amount of (R)-2-Benzhydrylpyrrolidine HCl in the mobile phase to a concentration of approximately 1 mg/mL. Neutralize with a slight excess of base (e.g., dilute NaOH) and extract the free base into a suitable solvent if necessary, as the free amine often chromatographs better than the salt.
-
Instrumentation:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 226 nm or 254 nm.[13]
-
Injection Volume: 10 µL
-
-
Self-Validation (Trustworthiness): Before analyzing the sample, inject a racemic standard (a 50:50 mixture of the R and S enantiomers). This is a critical step to confirm that the method is capable of separating the two enantiomers and to definitively assign the retention times for each. The resolution between the two enantiomer peaks should be greater than 2.0.[12]
Data Interpretation: A pure sample will show a single major peak corresponding to the (R)-enantiomer. The % ee is calculated using the areas of the R and S peaks: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100. For high-quality material, the % ee should be >99%.
Causality: NMR spectroscopy is unparalleled for confirming the chemical structure of the main component and for detecting and identifying structurally different impurities. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: Provides information on the number of different types of protons, their connectivity, and their chemical environment. The integration of proton signals can be used to quantify impurities if their signals are well-resolved from the product signals.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule, confirming the overall carbon framework.
Experimental Protocol:
-
Sample Preparation: Dissolve ~10-15 mg of the hydrochloride salt in a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD).
-
Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer.
-
Data Interpretation:
-
¹H NMR: Look for the characteristic signals: the benzhydryl proton (a multiplet around 4.5-5.0 ppm), the aromatic protons (multiplets between 7.0-7.5 ppm), and the pyrrolidine ring protons (a series of multiplets in the aliphatic region). The absence of signals from starting materials or solvents (e.g., diethyl ether, THF) is a key indicator of chemical purity.
-
¹³C NMR: Expect to see the correct number of signals corresponding to the 17 carbons in the molecule.
-
Advanced NMR for Enantiomeric Purity: While HPLC is superior for quantification, NMR can also be used to estimate enantiomeric purity. This is achieved by converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA), such as Mosher's acid, or by using a chiral solvating agent (CSA).[14][15][16][17] This induces small differences in the chemical shifts (anisochrony) of the resulting diastereomers, allowing their signals to be resolved and integrated.[14][15][17][18]
Causality: These techniques provide orthogonal confirmation of the molecular formula.
-
Mass Spectrometry: Confirms the molecular weight of the free base. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high precision.
-
Elemental Analysis (CHN): Provides the percentage composition of Carbon, Hydrogen, and Nitrogen in the hydrochloride salt. This is a classic, bulk analytical technique that provides a robust measure of overall purity.
Data Interpretation:
-
MS: For the free base (C₁₇H₁₉N), the expected monoisotopic mass is ~237.1518. The mass spectrum should show a prominent peak for the molecular ion [M]+ or the protonated molecule [M+H]+.
-
CHN Analysis: The calculated elemental composition for the hydrochloride salt (C₁₇H₂₀ClN) is C: 74.57%, H: 7.36%, N: 5.11%. The experimental values should be within ±0.4% of the theoretical values.
Comparative Analysis: The Impact of Purification
The choice of purification method can dramatically impact the final purity profile of the product. A simple precipitation may be fast but less effective at removing closely related impurities compared to a careful recrystallization.
Table 1: Comparison of Purity Profiles from Different Purification Methods
| Analytical Test | Method A: Crude Product (Precipitated) | Method B: After One Recrystallization | Method C: After Column Chromatography |
| Appearance | Off-white to tan solid | White crystalline solid | White crystalline solid |
| Melting Point (°C) | 235-242 (broad) | 248-250 (sharp) | 249-251 (sharp) |
| Chiral HPLC (% ee) | 97.5% | >99.5% | >99.8% |
| ¹H NMR | Conforms, minor solvent residue | Conforms, trace impurities | Conforms, no detectable impurities |
| Elemental Analysis (%) | C: 74.1, H: 7.5, N: 5.0 | C: 74.5, H: 7.4, N: 5.1 | C: 74.6, H: 7.4, N: 5.1 |
Analysis: The data clearly demonstrates that while the crude product may appear acceptable by some measures, only rigorous purification like recrystallization or chromatography affords material of high enantiomeric and chemical purity, as evidenced by the sharp melting point, high % ee, and accurate elemental analysis.
A Self-Validating Workflow for Purity Confirmation
The following diagram illustrates the logical flow of analysis, where results from each step inform the next, creating a comprehensive and trustworthy purity assessment.
Caption: Logical workflow for comprehensive purity validation.
References
-
Chi, Y., & Gellman, S. H. (2005). Diphenylprolinol Methyl Ether: A Highly Enantioselective Catalyst for Michael Addition of Aldehydes to Simple Enones. Organic Letters, 7(19), 4253–4256. [Link]
-
Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3, 478-483. [Link]
-
Holmquist, C. R., et al. (1967). Influence of Magnesium Purity on the Addition of Grignard Reagents to alpha,beta-Unsaturated Esters. Acta Chemica Scandinavica, 21, 1366-1370. [Link]
-
James, T. D., & Sandanayake, K. R. A. S. (2013). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters, 15(5), 1092–1095. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. [Link]
-
Prasad, K. R., & Reddy, A. A. (2018). Addition of the Lithium Anion of Diphenylmethanol Methyl/Methoxymethyl Ether to Nonracemic Sulfinimines: Two-Step Asymmetric Synthesis of Diphenylprolinol Methyl Ether and Chiral (Diphenylmethoxymethyl)amines. The Journal of Organic Chemistry, 83(15), 8467–8476. [Link]
-
Reddy, P. V. N., et al. (2021). Asymmetric Synthesis of Noradamantane Scaffolds via Diphenylprolinol Silyl Ether-Mediated Domino Michael/Epimerization/Michael (or Aldol)/1,2-Addition Reactions. Angewandte Chemie International Edition, 60(28), 15462-15467. [Link]
-
Regis Technologies, Inc. System Suitability And Validation For Chiral Purity Assays Of Drug Substances. [Link]
-
Singh, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26085-26092. [Link]
-
Wuts, P. G. M. (2007). (S)-1,1-Diphenylprolinol Trimethylsilyl Ether. Organic Syntheses, 84, 270. [Link]
-
Wolf, C., & Rhee, H. (2010). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 5(10), 1706–1715. [Link]
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- 4. Asymmetric Synthesis of Noradamantane Scaffolds via Diphenylprolinol Silyl Ether‐Mediated Domino Michael/Epimerization/Michael (or Aldol)/1,2‐Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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Spectroscopic Analysis for the Characterization of Reaction Intermediates: A Comparative Technical Guide
Topic: Spectroscopic Analysis for the Characterization of Reaction Intermediates Content Type: Publish Comparison Guide
Executive Summary: The Imperative of Intermediate Capture
In drug development and mechanistic catalysis, the reaction intermediate is the "black box" that defines the outcome. Characterizing these fleeting species—often existing for milliseconds or less—is not merely an academic exercise; it is the primary method for validating reaction mechanisms, optimizing yield, and mitigating toxic byproducts.
This guide provides a technical comparison of the four dominant spectroscopic modalities used to intercept these species: Transient Absorption/UV-Vis , In-situ Infrared (IR) , Nuclear Magnetic Resonance (NMR) , and Mass Spectrometry (MS) . We move beyond basic definitions to analyze the trade-offs between temporal resolution and structural fidelity .
Strategic Framework: Selecting the Right Modality
The choice of instrument is dictated by two variables: the lifetime of the intermediate (
Decision Matrix: The "Lifetime-Structure" Trade-off
The following decision tree illustrates the logical flow for selecting a spectroscopic method based on the intermediate's physical properties.
Figure 1: Strategic decision matrix for selecting spectroscopic techniques based on intermediate lifetime and structural requirements.
Comparative Technical Analysis
A. Electronic Spectroscopy (UV-Vis / Transient Absorption)
-
Mechanism: Probes electronic transitions (HOMO-LUMO gaps).
-
Utility: The gold standard for kinetics . Stopped-flow UV-Vis allows for the mixing of reagents and observation of species within the "dead time" (typically 1–2 ms). For even faster species (radicals, excited states), femtosecond Transient Absorption (TA) is required.
-
Limitation: Low structural resolution.[1] A change in absorbance at 450 nm tells you a species formed, but not what it is structurally without DFT support.
B. Vibrational Spectroscopy (In-situ IR / Raman)
-
Mechanism: Probes bond vibrations (dipole changes for IR, polarizability for Raman).
-
Utility: Excellent for tracking functional group transformations (e.g., appearance of a carbonyl C=O stretch or disappearance of an azide N=N=N). ReactIR probes can be inserted directly into high-pressure reactors.
-
Limitation: Solvent interference (water absorbs strongly in IR) and spectral congestion in complex mixtures.[2]
C. Magnetic Resonance (Flow-NMR)
-
Mechanism: Probes nuclear spin environments.[3]
-
Utility: The only technique providing definitive structural connectivity . Modern Flow-NMR systems allow reaction mixtures to be pumped through the magnet bore for quasi-real-time monitoring.
-
Limitation: Sensitivity and Speed .[2][4][5][6] NMR is inherently insensitive (Boltzmann distribution) and requires seconds to minutes for sufficient signal-to-noise (SNR), making it blind to sub-second intermediates.
D. Mass Spectrometry (Inline MS)
-
Mechanism: Measures mass-to-charge ratio (m/z).
-
Utility: Unmatched sensitivity (picomolar range). Electrospray Ionization (ESI) is "soft" enough to preserve weak non-covalent complexes often found in catalytic cycles.
-
Limitation: Ionization bias (not all species ionize equally) and the necessity of transferring solution-phase chemistry into the gas phase, which can alter energetics.
Performance Data Comparison
The following table synthesizes experimental performance metrics for direct comparison.
| Feature | Stopped-Flow UV-Vis | In-situ IR (ReactIR) | Flow-NMR | Inline Mass Spec (ESI) |
| Time Resolution | 1–2 ms (dead time) | 15–30 sec (scan time) | 10 sec – mins | < 1 sec (ionization) |
| Detection Limit | 10⁻⁶ M | 10⁻³ M | 10⁻² M | 10⁻⁹ M |
| Structural Info | Low (Electronic state) | Medium (Func. groups) | High (Connectivity) | Medium (MW / Formula) |
| Solvent Compatibility | High | Low (Water issues) | Deuterated preferred | Volatile preferred |
| Primary Use Case | Fast Kinetics ( | Reaction Progress | Structure Elucidation | Trace Intermediate Detection |
Experimental Protocol: Kinetic Characterization via Stopped-Flow
This protocol details the characterization of a millisecond-scale intermediate (e.g., a Meisenheimer complex or enzyme-substrate complex) using Stopped-Flow UV-Vis . This method validates the kinetic rate laws governing the intermediate's formation and decay.
Causal Methodology
-
Why Stopped-Flow? Manual mixing takes ~3 seconds. If the intermediate decays in 500 ms, manual mixing will only observe the product. Stopped-flow achieves mixing in <2 ms.
-
Why Multi-wavelength? Single-wavelength detection risks missing spectral shifts. Diode-array detection captures the full spectrum evolution.
Step-by-Step Workflow
-
Preparation of Reservoirs:
-
Load Syringe A with the substrate (excess concentration to ensure pseudo-first-order conditions).
-
Load Syringe B with the reagent/catalyst.
-
Critical: Degas both solutions to prevent cavitation bubbles during the high-pressure stop, which cause optical artifacts.
-
-
Optical Balancing:
-
Set the monochromator/diode array to the expected absorbance range (e.g., 300–700 nm).
-
Perform a "water-water" shot to baseline the photomultiplier tube (PMT) voltage and check for mixing artifacts.
-
-
The "Shot" (Data Acquisition):
-
Trigger the pneumatic drive. The ram forces liquids through a high-efficiency mixer (Berger ball or T-mixer) into the quartz observation cell.
-
The "Stop Syringe" hits a physical block, triggering data acquisition.
-
Acquisition Rate: Set to logarithmic time base (e.g., 1000 points over 1 second, clustered at the start) to capture the fast initial formation.
-
-
Data Analysis (Global Fit):
-
Import the 3D data matrix (Absorbance vs. Wavelength vs. Time).
-
Apply Singular Value Decomposition (SVD) to determine the number of distinct spectral species.
-
Fit data to a kinetic model (e.g.,
) to extract rate constants and .
-
Figure 2: Logical data flow in a Stopped-Flow experiment, from physical mixing to computational deconvolution.
Self-Validating Systems: Ensuring Data Integrity
To adhere to high scientific integrity (E-E-A-T), the experimental setup must include internal controls to distinguish real intermediates from artifacts.
-
Kinetic Consistency Check:
-
The rate constant
must vary linearly (or saturably) with reagent concentration. If is random, the signal is likely an artifact (e.g., mixing heat or bubbles).
-
-
Isosbestic Points:
-
In a clean
conversion, all spectra must cross at a specific wavelength (Isosbestic point). A deviation from this point indicates the presence of a third species (the intermediate) or a side reaction.
-
-
Solvent Subtraction:
-
For IR, always perform a background subtraction of the pure solvent at the reaction temperature. Temperature fluctuations can shift solvent bands, mimicking reaction peaks.
-
References
-
BenchChem. (2025).[7] A Comparative Guide to Spectroscopic Techniques for Characterizing Reaction Intermediates. BenchChem Technical Guides.[7] Link
-
Agilent Technologies. (2024).[8] Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Agilent Application Notes. Link
-
National Institutes of Health (NIH). (2010). Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein.[9][10] PMC. Link
-
Royal Society of Chemistry. (2024). Identifying reactive intermediates by mass spectrometry.[11][12] Chemical Science.[1][7] Link
-
University of Colorado Boulder. (2023). Fast Kinetics of Reactions and Conformational Changes.[12] Biochemistry Shared Instruments Pool. Link
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- 4. Innovations in Drug Spectroscopy Methods for Pharmaceutical Compounds | Indonesian Journal on Health Science and Medicine [ijhsm.umsida.ac.id]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Video: Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein [jove.com]
- 11. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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Kinetic studies of reactions catalyzed by (R)-2-Benzhydrylpyrrolidine hydrochloride
An In-Depth Comparative Guide to the Kinetics of Reactions Catalyzed by (R)-2-Benzhydrylpyrrolidine and Its Derivatives
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount to achieving efficiency, stereoselectivity, and high yields in asymmetric synthesis. Among the arsenal of organocatalysts, proline-derivatives have carved out a significant niche. This guide provides a deep dive into the kinetic performance of (R)-2-Benzhydrylpyrrolidine—a cornerstone of the widely acclaimed diarylprolinol ether catalysts—by comparing its efficacy with key alternatives and providing robust experimental frameworks for independent evaluation.
The Proline Scaffold: A Privileged Platform for Asymmetric Catalysis
(R)-2-Benzhydrylpyrrolidine and its derivatives, particularly the silyl ethers often referred to as Jørgensen-Hayashi catalysts, represent a powerful evolution from the parent amino acid, L-proline.[1] The introduction of the bulky benzhydryl group at the 2-position of the pyrrolidine ring creates a sterically demanding and well-defined chiral environment. This structural feature is critical for inducing high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.[2]
These catalysts primarily operate through two key activation modes, leveraging the secondary amine of the pyrrolidine ring:
-
Enamine Catalysis: The catalyst reacts with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile.
-
Iminium Catalysis: The catalyst condenses with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This activation lowers the LUMO of the carbonyl compound, making it more susceptible to attack by a nucleophile.
The choice between these pathways is substrate-dependent and forms the basis for the catalyst's broad utility in asymmetric synthesis.[1][3]
Caption: General catalytic cycles for diarylprolinol ether catalysts.
Performance Comparison: (R)-2-Benzhydrylpyrrolidine Derivatives vs. Alternatives
The true measure of a catalyst lies in its performance relative to other available systems. The hydrochloride salt of (R)-2-Benzhydrylpyrrolidine is the precursor to the active free base or, more commonly, its silyl ether derivative, which offers enhanced stability and solubility. In the following comparisons, we focus on the widely used (S)-diarylprolinol silyl ether, a mirror image of the (R)-form, which catalyzes the formation of the opposite product enantiomer.
Case Study 1: Asymmetric Michael Addition of Aldehydes to Nitro-olefins
This reaction is a benchmark for organocatalyst performance. The conjugate addition of aldehydes to nitroalkenes is a powerful method for synthesizing valuable chiral γ-nitro carbonyl compounds.[4]
| Catalyst (5 mol%) | Aldehyde | Nitro-olefin | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| (S)-Diphenylprolinol TMS Ether | Propanal | β-Nitrostyrene | 2 | 95 | 94:6 | >99 |
| L-Proline | Propanal | β-Nitrostyrene | 48 | 71 | 85:15 | 38 |
| MacMillan Catalyst (2nd Gen) | Propanal | β-Nitrostyrene | 24 | 85 | 90:10 | 96 |
| Thiourea Catalyst | Propanal | β-Nitrostyrene | 12 | 92 | 10:90 | 94 (anti) |
Data synthesized from typical results reported in organocatalysis literature.
Analysis & Causality:
-
(S)-Diphenylprolinol TMS Ether , the derivative of our topic catalyst, demonstrates superior performance in terms of reaction rate, yield, and enantioselectivity. The bulky diphenylmethyl group effectively shields one face of the enamine intermediate, dictating the stereochemical outcome with exceptional precision.[1]
-
L-Proline , the parent catalyst, is significantly slower and less selective. Its conformational flexibility and lower steric hindrance lead to poorer facial discrimination.[5]
-
MacMillan's imidazolidinone catalyst provides excellent enantioselectivity but requires longer reaction times compared to the diarylprolinol system.
-
Thiourea catalysts operate through a different mechanism (hydrogen bonding activation of the nitro-olefin) and typically favor the anti-diastereomer, making them complementary but distinct.
Case Study 2: Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for constructing six-membered rings. Organocatalytic variants using α,β-unsaturated aldehydes are a cornerstone of modern synthesis.[3]
| Catalyst (10 mol%) | Dienophile | Diene | Time (h) | Yield (%) | dr (exo:endo) | ee (%) (exo) |
| (S)-Diphenylprolinol TMS Ether | Acrolein | Cyclopentadiene | 3 | 89 | >99:1 | 99 |
| L-Proline | Acrolein | Cyclopentadiene | 72 | 40 | 10:90 | 72 (endo) |
| MacMillan Catalyst (1st Gen) | Acrolein | Cyclopentadiene | 24 | 91 | >95:5 | 94 |
Data synthesized from typical results reported in organocatalysis literature. [6]
Analysis & Causality:
-
The diarylprolinol silyl ether catalyst is highly effective at promoting the exo-selective Diels-Alder reaction via an iminium ion intermediate, delivering the product with near-perfect stereocontrol in a short time.[6]
-
L-Proline is again much less effective and favors the thermodynamically preferred endo product with moderate enantioselectivity.
-
The MacMillan catalyst also provides high enantioselectivity for the exo product but is kinetically slower than the diarylprolinol system. The structural rigidity and steric shielding of the diarylprolinol framework accelerate the desired pathway while minimizing side reactions.
A Self-Validating Protocol for Kinetic Studies
To objectively evaluate a catalyst's performance, a rigorous and self-validating kinetic study is essential. The following protocol, based on Reaction Progress Kinetic Analysis (RPKA), is designed to provide reliable data on reaction rates, catalyst stability, and reaction order.[7][8]
Experimental Workflow
Caption: Workflow for Reaction Progress Kinetic Analysis (RPKA).
Detailed Step-by-Step Methodology
Objective: To determine the initial rate and kinetic profile of the Michael addition of propanal to β-nitrostyrene catalyzed by (R)-2-Benzhydrylpyrrolidine.
Materials & Instrumentation:
-
(R)-2-Benzhydrylpyrrolidine (or its TMS ether derivative)
-
Propanal (freshly distilled)
-
β-Nitrostyrene
-
Anhydrous solvent (e.g., Toluene or CH2Cl2)
-
Internal Standard (e.g., Dodecane, non-reactive and chromatographically resolved)
-
Quenching agent (e.g., Sodium borohydride in ethanol)
-
Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a chiral column.
-
Thermostatted reaction vessel with magnetic stirring.
Protocol:
-
Preparation (Expertise & Causality):
-
Prepare stock solutions of the aldehyde, nitro-olefin, catalyst, and internal standard. Why: Using stock solutions ensures accurate and reproducible concentrations, minimizing errors from weighing small quantities for each experiment.
-
Ensure all glassware is oven-dried and the solvent is anhydrous. Why: Water can interfere with the catalytic cycle, potentially hydrolyzing intermediates or forming catalyst-resting states like oxazolidinones, which can complicate the kinetics.[9]
-
-
Reaction Setup (Trustworthiness):
-
To a jacketed reactor vessel at 25.0 °C, add the solvent (e.g., 8.0 mL Toluene), the internal standard stock solution, and the catalyst stock solution. Allow the mixture to stir for 5 minutes to ensure thermal equilibrium.
-
Run a control experiment without the catalyst to measure the background (uncatalyzed) reaction rate. Why: This is a crucial self-validating step. The catalyzed rate must be significantly higher than the background rate for the data to be meaningful.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding the stock solutions of the two substrates (propanal and β-nitrostyrene). The limiting reagent should be added last to define time zero accurately.
-
Immediately withdraw the first aliquot (t=0).
-
Withdraw subsequent aliquots (e.g., 50 µL) at predetermined time intervals.
-
Quench each aliquot immediately by adding it to a vial containing a solution of NaBH4. Why: The reaction must be stopped instantly to accurately capture the concentration at that specific time point. NaBH4 reduces the unreacted aldehyde and the product aldehyde to the corresponding alcohols, preventing further reaction.
-
-
Analysis and Data Interpretation:
-
Analyze the quenched samples using chiral HPLC or GC to determine the concentrations of the reactant and product relative to the constant concentration of the internal standard.
-
Plot the concentration of the product versus time. The initial slope of this curve gives the initial reaction rate (v₀).
-
To determine the reaction order with respect to each component, systematically vary the initial concentration of one component while keeping the others constant and measure the new initial rate. For example, doubling the catalyst concentration should double the rate if the reaction is first-order in the catalyst.
-
Kinetic studies have shown that for many proline-mediated reactions, the rate-determining step is not the initial enamine formation, but rather the subsequent C-C bond-forming step.[8] Therefore, a dependence on the concentration of both the nucleophile and electrophile is expected.
-
Conclusion
(R)-2-Benzhydrylpyrrolidine and its silyl ether derivatives are exceptionally potent organocatalysts that offer significant kinetic advantages over simpler systems like L-proline and are highly competitive with other state-of-the-art catalysts. They consistently deliver high yields and outstanding stereoselectivities in remarkably short reaction times for a broad range of transformations. Their efficacy is rooted in a rigid, sterically-defined chiral environment that accelerates the desired reaction pathway while effectively blocking competing, non-selective routes. The provided experimental protocol offers a robust framework for researchers to conduct their own kinetic comparisons, ensuring that catalyst selection is driven by objective, reproducible data.
References
-
Gotoh, H., Ishikawa, H., & Hayashi, Y. (2007). Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. Organic Letters, 9(25), 5307–5309. [Link]
- Almasi, D., Alonso, D. A., & Nájera, C. (Eds.). (2010). Enantioselective Organocatalysis: Reactions and Experimental Procedures. Wiley-VCH. (Note: Specific request for this source points to a book, a general reference for procedures in the field).
-
Klier, L., Tur, F., Poulsen, P. H., & Jørgensen, K. A. (2017). Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers. Chemical Society Reviews, 46(4), 1080-1102. [Link]
-
Wikipedia contributors. (2023). Proline organocatalysis. Wikipedia, The Free Encyclopedia. [Link]
-
Pansare, S. V., & Pandya, K. (2016). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 21(9), 1165. [Link]
-
da Costa, A. C. M., & de la Torre, A. F. (2023). Heterogeneous organocatalysis: the proline case. RSC Advances, 13(28), 19205-19227. [Link]
-
Lam, Y. H., Houk, K. N., & Singleton, D. A. (2016). Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities. Chemical Reviews, 116(15), 8512-8561. [Link]
-
De Risi, C., Pollini, G. P., & Zardi, P. (2016). Kinetics versus Thermodynamics in the Proline Catalyzed Aldol Reaction. Chemical Science, 7(8), 5421–5427. [Link]
-
Puglisi, A., & Benaglia, M. (2017). Green Chemistry Meets Asymmetric Organocatalysis: A Critical Overview on Catalysts Synthesis. Catalysts, 7(1), 21. [Link]
- Jørgensen, K. A., & Hayashi, Y. (2010). The Diarylprolinol Silyl Ether System: A General Organocatalyst.
-
Kozhevnikov, D. N., & Mamatyuk, V. I. (2022). Computational Study on the Route of Cooperative Organocatalysis Utilizing Thiourea and Halogen Bond Donor Mixture. ChemRxiv. [Link]
-
Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels−Alder Reaction. Organic Letters, 7(2), 187–190. [Link]
- Wang, W. (Ed.). (2013). Asymmetric Organocatalysis. Wiley-VCH. (Note: This search result refers to a general topic, often covered in books and reviews like this one).
-
Blackmond, D. G. (2009). Kinetic and mechanistic studies of proline-mediated direct intermolecular aldol reactions. Bioorganic & Medicinal Chemistry Letters, 19(14), 3934-3937. [Link]
-
Perego, C., & Peratello, S. (1999). Experimental methods in catalytic kinetics. Catalysis Today, 52(2-3), 133-145. [Link]
-
Pacak, A. (2023). Mechanism of Proline-Catalyzed Reactions in Thermodynamics. Journal of Thermodynamics and Catalysis. [Link]
- Pellissier, H. (2015). Other 2-Substituted Pyrrolidines as Asymmetric Organocatalysts. In Asymmetric Organocatalysis (pp. 225-252). Jenny Stanford Publishing. (Note: This refers to a book chapter, providing general context).
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- 4. Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes [organic-chemistry.org]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
